molecular formula C9H13NO3S2 B13358308 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B13358308
M. Wt: 247.3 g/mol
InChI Key: SXQSBDRUPMQHSD-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are intriguing due to their presence in various bioactive compounds and their potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted isothiocyanate with an activated aziridine in the presence of a Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: Various substituents can be introduced at different positions on the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the pentanoic acid side chain can affect its solubility, stability, and interaction with biological targets, making it distinct from other thiazolidine derivatives.

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.3 g/mol

IUPAC Name

4-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid

InChI

InChI=1S/C9H13NO3S2/c1-5(2)3-6(8(12)13)10-7(11)4-15-9(10)14/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

SXQSBDRUPMQHSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)CSC1=S

Origin of Product

United States

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